6-Amino-3-methylpyrazin-2(1H)-one
Beschreibung
6-Amino-3-methylpyrazin-2(1H)-one is a non-standard pyrazinone derivative extensively studied in artificial genetic systems. Its structure features a pyrazine ring substituted with an amino group at position 6 and a methyl group at position 3, with a ketone at position 2. This compound exhibits unique hydrogen bonding properties (acceptor–donor–donor configuration), enabling non-canonical base pairing with purine analogs like 5-aza-7-deazaisoguanine (donor–acceptor–acceptor) in synthetic DNA systems .
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
6-amino-3-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-5(9)8-4(6)2-7-3/h2H,1H3,(H3,6,8,9) |
InChI-Schlüssel |
RXXOHYITIQTNAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(NC1=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methylpyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methylpyrazine-2-carboxylic acid with ammonia or an amine source can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and catalysts can be optimized to improve yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-3-methylpyrazin-2(1H)-one may involve large-scale synthesis using cost-effective and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can lead to a wide range of functionalized pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Synthetic Biology and Nucleobase Analog
One of the prominent applications of 6-amino-3-methylpyrazin-2(1H)-one is its incorporation into artificially expanded genetic information systems (AEGIS). This compound serves as a non-standard nucleobase, enhancing the capabilities of synthetic biology by allowing the creation of new nucleic acid structures with alternative hydrogen bonding patterns.
Case Study: Nucleobase Pairing Properties
Research has demonstrated that 6-amino-3-methylpyrazin-2(1H)-one can form stable base pairs with complementary nucleobases, which is crucial for the development of novel genetic materials. For instance, studies have reported successful incorporation of this compound into oligonucleotides, leading to improved stability and functionality in synthetic genetic constructs .
Table 1: Nucleobase Pairing Characteristics
| Compound | Base Pairing Partner | Stability | Binding Affinity (Kd) |
|---|---|---|---|
| 6-Amino-3-methylpyrazin-2(1H)-one | dZ (deoxyribonucleoside) | High | Low nM range |
Anticancer Activity
Recent studies have explored the cytotoxic potential of derivatives based on 6-amino-3-methylpyrazin-2(1H)-one against various cancer cell lines. These compounds have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxic Evaluation
A study synthesized several derivatives of 6-amino-3-methylpyrazin-2(1H)-one and evaluated their antiproliferative activities against human cancer cell lines such as Panc-1, PC3, and MDA-MB-231. One derivative exhibited an IC50 value significantly lower than that of etoposide, indicating enhanced potency against these cancer cells .
Table 2: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | Panc-1 | 12.5 | Induction of apoptosis |
| Derivative B | PC3 | 17.7 | Cell cycle arrest |
| Derivative C | MDA-MB-231 | 13.1 | Kinase inhibition |
Drug Development
The structural features of 6-amino-3-methylpyrazin-2(1H)-one make it a valuable scaffold for drug development. Its ability to interact with biological targets through specific binding mechanisms has been exploited in the design of new therapeutic agents.
Case Study: Development of Antiviral Agents
Research has indicated that modifications to the pyrazine core can yield compounds with antiviral properties. The synthesis of nucleoside analogs incorporating this compound has led to the identification of candidates that exhibit activity against viral infections .
Table 3: Therapeutic Potential of Modified Compounds
| Compound Type | Target Virus | Activity |
|---|---|---|
| Nucleoside Analog | Hepatitis C | Moderate |
| Pyrazine Derivative | Influenza | High |
Wirkmechanismus
The mechanism of action of 6-Amino-3-methylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Genetic Systems
5-Aza-7-deazaisoguanine
- Structure: A purine analog with modified nitrogen positions and a hydrogen bonding pattern (donor–acceptor–acceptor).
- Comparison: Forms complementary pairs with 6-amino-3-methylpyazain-2(1H)-one via three hydrogen bonds, enhancing duplex stability in synthetic DNA. Enzymatic studies show that polymerases engineered for non-standard systems preferentially incorporate these pairs .
- Key Difference: While 6-amino-3-methylpyrazin-2(1H)-one is pyrimidine-like, 5-aza-7-deazaisoguanine is purine-derived, enabling orthogonal genetic alphabets .
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one
- Structure: Halogenated pyridinone with bromo, chloro, and methyl substituents.
- Comparison: The halogen atoms increase electronegativity, altering electronic properties and steric hindrance compared to 6-amino-3-methylpyrazin-2(1H)-one. This reduces hydrogen bonding capacity but enhances stability against nucleases .
- Application: Primarily used in medicinal chemistry for targeted covalent binding, unlike the genetic encoding role of 6-amino-3-methylpyrazin-2(1H)-one .
Functional Analogues in Therapeutic Contexts
2,3-Dihydroquinazolin-4(1H)-one Derivatives
- Structure : Fused bicyclic system with a ketone and amine groups.
- Comparison: Compounds like MHY2251 (a SIRT1 inhibitor) share the (1H)-one motif but lack pyrazine’s nitrogen-rich ring. Their planar structure facilitates intercalation into protein binding sites, unlike the hydrogen bonding focus of 6-amino-3-methylpyrazin-2(1H)-one .
- Key Difference : Bioactivity in cancer therapy vs. genetic information storage .
Pyridin-2(1H)-one Derivatives (e.g., eIF4A3 Inhibitors)
- Structure : Pyridine ring with a ketone and varied substituents (e.g., piperazine-carbonyl groups).
- Comparison: These derivatives prioritize π-π stacking and hydrophobic interactions for protein inhibition, contrasting with the directional hydrogen bonding of 6-amino-3-methylpyrazin-2(1H)-one .
- Example : Compound optimization in Table 4 () highlights substituent tuning for target selectivity, a strategy less relevant to genetic system nucleobases .
Substituent-Driven Variants
6-Amino-3-hydroxy-pyrido[2,3-b]pyrazine-2-carboxylic Acid
- Structure : Pyridopyrazine scaffold with hydroxyl and carboxylic acid groups.
- Comparison: The polar substituents enhance solubility and metal chelation, diverging from the methyl group’s role in modulating hydrophobicity in 6-amino-3-methylpyrazin-2(1H)-one .
- Application: Potential use in catalysis or metalloenzyme mimicry .
6-Amino-3-iodo-1H-indazole
- Structure: Indazole core with iodo and amino substituents.
- Comparison: The iodine atom enables radiolabeling or cross-coupling reactions, whereas 6-amino-3-methylpyrazin-2(1H)-one focuses on replication fidelity in synthetic biology .
Comparative Data Table
Research Findings and Implications
- Genetic Systems: 6-Amino-3-methylpyrazin-2(1H)-one’s hydrogen bonding specificity enables high-fidelity replication in artificial DNA, outperforming bulkier analogs like halogenated pyridinones .
- Thermodynamic Stability: Pyrazinone-pair duplexes exhibit melting temperatures comparable to natural DNA, whereas halogenated derivatives show reduced stability due to steric clashes .
- Enzymatic Compatibility: Engineered polymerases efficiently incorporate 6-amino-3-methylpyrazin-2(1H)-one but struggle with polar derivatives like 6-amino-3-hydroxy-pyrido[2,3-b]pyrazine-2-carboxylic acid .
Biologische Aktivität
6-Amino-3-methylpyrazin-2(1H)-one (AMP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and molecular biology. This article explores the biological activity of AMP, focusing on its mechanisms of action, pharmacological properties, and applications in research and medicine.
Chemical Structure and Properties
AMP is characterized by its pyrazine core, which is substituted with an amino group and a methyl group. This structure contributes to its reactivity and biological activity. The compound's molecular formula is C5H7N3O, and its CAS number is 7354-02-1.
AMP's biological activity is primarily attributed to its interactions with various molecular targets:
- Kinase Inhibition : AMP has been shown to inhibit specific kinases, which are crucial for cell signaling pathways involved in proliferation and survival. This inhibition can lead to suppressed growth in cancer cells .
- Nucleic Acid Interactions : Research indicates that AMP can participate in the formation of non-standard nucleobase pairs, enhancing the fidelity of nucleic acid synthesis and potentially serving as a building block in synthetic biology applications .
Biological Activities
The biological activities of AMP can be summarized as follows:
- Antimicrobial Activity : Studies have demonstrated that AMP exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Due to its ability to inhibit kinase activity, AMP has been investigated for its potential use in cancer therapeutics. It shows promise in targeting pathways that are often dysregulated in cancer cells .
Pharmacological Properties
AMP's pharmacological profile includes several key properties:
| Property | Value/Description |
|---|---|
| Lipophilicity | Moderate, allowing for good cell membrane penetration |
| Plasma Protein Binding | High binding affinity to serum proteins |
| Metabolic Stability | Stable in liver microsomes, indicating low clearance |
| Blood-Brain Barrier (BBB) Penetration | Capable of penetrating the BBB, making it suitable for CNS-targeted therapies |
Study 1: Kinase Inhibition
In a study assessing the effects of AMP on cancer cell lines, it was found that AMP significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of AMP revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable therapeutic ranges.
Study 3: Nucleobase Pairing
Research into synthetic biology applications indicated that AMP could form stable pairs with complementary nucleobases. This property was exploited in the development of novel nucleic acid constructs that exhibit enhanced stability and specificity during replication processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-amino-3-methylpyrazin-2(1H)-one, and how can its purity be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, Voegel and Benner (1996) optimized its preparation by reacting pyrazine derivatives with methylamine under anhydrous conditions, using tetrahydrofuran (THF) as a solvent and sodium hydride as a base . Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Yield optimization requires strict control of reaction temperature (60–70°C) and exclusion of moisture . Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis.
Q. Which analytical techniques are critical for confirming the structure and tautomeric stability of 6-amino-3-methylpyrazin-2(1H)-one?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks. The compound exhibits characteristic peaks for the NH group (~5.5 ppm, broad) and pyrazinone ring protons (6.8–7.2 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves tautomeric forms. The keto form dominates in the solid state, confirmed by carbonyl (C=O) bond lengths (~1.23 Å) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (m/z 140.0695 for CHNO) .
Advanced Research Questions
Q. How does 6-amino-3-methylpyrazin-2(1H)-one enable the design of artificially expanded genetic systems (AEGIS)?
- Methodological Answer : The compound acts as an "acceptor–donor–donor" hydrogen-bonding pyrimidine analog, pairing with donor–acceptor–acceptor purines like 5-aza-7-deazaisoguanine. This non-Watson-Crick pairing expands the genetic alphabet . Researchers incorporate it into oligonucleotides via phosphoramidite chemistry. Key steps include:
- Enzymatic Compatibility : Testing with DNA polymerases (e.g., Taq or Klenow fragment) to assess incorporation efficiency.
- Thermal Stability : Melting temperature () analysis of duplexes via UV-Vis spectroscopy (e.g., 260 nm monitoring) .
- Table : Base-pair stability comparison:
| Base Pair | (°C) | Δ (kcal/mol) |
|---|---|---|
| A:T (natural) | 62 | -6.8 |
| 6-Amino-3-methylpyrazinone:5-aza-7-deazaisoguanine | 58 | -5.9 |
Q. How do tautomeric equilibria and hydrogen-bonding patterns impact molecular recognition in synthetic oligonucleotides?
- Methodological Answer : The compound’s tautomerism (keto vs. enol forms) influences base-pair fidelity. Computational methods (DFT at B3LYP/6-31G* level) predict ~90% keto form prevalence in aqueous solution. Experimental validation uses -NMR in DO, observing NH proton exchange rates . Mismatch analysis via gel electrophoresis or isothermal titration calorimetry (ITC) quantifies binding affinity deviations caused by tautomerization .
Q. What challenges arise when studying the enzymatic incorporation of 6-amino-3-methylpyrazin-2(1H)-one into DNA/RNA?
- Methodological Answer : Challenges include:
- Polymerase Fidelity : Screening polymerases (e.g., Deep Vent, Therminator) for error rates using primer extension assays with radiolabeled dNTPs .
- Kinetic Analysis : Measuring and via stopped-flow spectroscopy to compare incorporation rates with natural nucleotides.
- Table : Enzymatic incorporation efficiency:
| Polymerase | (s) | (μM) |
|---|---|---|
| Taq | 0.12 | 8.5 |
| Klenow (exo) | 0.08 | 12.3 |
Data Contradiction and Resolution
Q. How can conflicting reports on the hydrogen-bonding efficiency of 6-amino-3-methylpyrazin-2(1H)-one be resolved?
- Methodological Answer : Discrepancies often stem from solvent polarity or pH variations. Resolve via:
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